Receptor Binding Affinity: 2- to 80-Fold Higher than Famotidine, Ranitidine, and Cimetidine
Lafutidine demonstrates significantly higher binding affinity for the human histamine H2 receptor compared to other H2RAs. In competitive binding assays using [³H]tiotidine, lafutidine exhibited an affinity 2 to 80 times greater than that of famotidine, ranitidine, and cimetidine [1]. Furthermore, at concentrations exceeding the clinical Cmax (2.78 × 10⁻⁷ M), lafutidine was more potent than famotidine in inhibiting histamine-stimulated cAMP production, and this effect persisted even after extensive washing, indicating long-lasting receptor occupancy [2].
| Evidence Dimension | H2 Receptor Binding Affinity |
|---|---|
| Target Compound Data | 2- to 80-fold higher affinity (range relative to comparators) |
| Comparator Or Baseline | Famotidine, Ranitidine, Cimetidine |
| Quantified Difference | 2x - 80x higher affinity for lafutidine |
| Conditions | In vitro competitive binding assay using [³H]tiotidine on human H2 receptors expressed in CHO cells |
Why This Matters
Higher binding affinity and sustained receptor occupancy suggest potential for effective acid suppression at potentially lower or less frequent dosing, a key consideration in formulation development and clinical protocol design.
- [1] Fukushima, Y., Ohmachi, Y., Asano, T., Nawano, M., Funatomi, H., Matsuhashi, N., ... & Ohkawa, S. (2001). Potent and long-lasting action of lafutidine on the human histamine H2 receptor. Digestion, 64(3), 155-160. View Source
- [2] Scite.ai Abstract. (2011). Gastroprotective Mechanism of Lafutidine, a Novel Anti-ulcer Drug with Histamine H2-Receptor Antagonistic Activity. View Source
